molecular formula C7H8N2O3 B3269273 5-Pyrimidinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-, methyl ester CAS No. 50628-35-8

5-Pyrimidinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-, methyl ester

Cat. No.: B3269273
CAS No.: 50628-35-8
M. Wt: 168.15 g/mol
InChI Key: JILRGUZWEFBJCH-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-, methyl ester is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 168.05349212 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Pyrimidinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-, methyl ester, also known as methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis methods, and structure-activity relationships (SAR) associated with this compound, drawing from various research studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a carboxylic acid and an ester group. Its molecular formula is C6H6N2O3C_6H_6N_2O_3, and it has been identified as a potential lead compound for various therapeutic applications.

Biological Activities

1. Anti-inflammatory Effects
Research indicates that pyrimidine derivatives exhibit notable anti-inflammatory properties. The anti-inflammatory effects of 5-pyrimidinecarboxylic acid derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, studies have shown that certain derivatives can significantly suppress COX-2 activity, leading to reduced production of prostaglandins (PGE2), which are mediators of inflammation .

Table 1: Inhibitory Effects of Pyrimidine Derivatives on COX Enzymes

CompoundIC50 (μmol)COX Enzyme
Compound 3b0.04 ± 0.09COX-2
Compound 4b0.04 ± 0.02COX-2
Celecoxib0.04 ± 0.01COX-2

2. Antimicrobial Properties
Pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity .

3. Anticancer Activity
Some studies have explored the anticancer potential of pyrimidine derivatives, particularly focusing on their ability to induce apoptosis in cancer cells. The presence of specific substituents on the pyrimidine ring has been linked to enhanced cytotoxicity against different cancer cell lines .

Synthesis Methods

The synthesis of methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through various methods:

1. Biginelli Reaction
This three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions to yield dihydropyrimidines .

2. Sequential Synthesis Techniques
Recent advancements have led to one-pot synthesis methods that allow for the efficient production of pyrimidine derivatives with varied substituents, enhancing yield and reducing reaction times .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents on the pyrimidine ring significantly influence their pharmacological profiles:

  • Electron-Donating Groups: These groups generally enhance anti-inflammatory activity by improving binding affinity to target enzymes like COX.
  • Aromatic Substituents: The presence of aromatic rings can increase lipophilicity and improve cellular uptake, thereby enhancing efficacy against cancer cells .

Case Studies

Several case studies highlight the biological relevance of pyrimidine derivatives:

Study on Anti-inflammatory Activity
A study investigated several new pyrazolo[3,4-d]pyrimidine derivatives for their COX inhibition capabilities. The results indicated that some compounds exhibited IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Antimicrobial Evaluation
Another study evaluated the antimicrobial properties of various pyrimidines against clinical isolates of bacteria and fungi. The findings revealed promising results, suggesting potential therapeutic applications in treating infections .

Properties

IUPAC Name

methyl 1-methyl-2-oxopyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-9-4-5(6(10)12-2)3-8-7(9)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILRGUZWEFBJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=NC1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196511
Record name Methyl 1,2-dihydro-1-methyl-2-oxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50628-35-8
Record name Methyl 1,2-dihydro-1-methyl-2-oxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50628-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2-dihydro-1-methyl-2-oxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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